N~6~-butyl-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-BUTYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-BUTYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of pyrazole derivatives with pyrimidine intermediates under controlled conditions. The reaction often requires catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N6-BUTYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
N6-BUTYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It often inhibits enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is crucial in its potential therapeutic applications, particularly in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- N6-butyl-N4-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
- N6-butyl-N4-(2,5-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N6-BUTYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted therapeutic research .
Properties
Molecular Formula |
C18H24N6 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-N-butyl-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H24N6/c1-5-6-9-19-18-22-16(14-11-20-24(4)17(14)23-18)21-15-8-7-12(2)10-13(15)3/h7-8,10-11H,5-6,9H2,1-4H3,(H2,19,21,22,23) |
InChI Key |
WFBFZOGZMATOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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